molecular formula C22H27ClN2O5S B12470107 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B12470107
M. Wt: 467.0 g/mol
InChI Key: CESKACTZXDAUDR-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides This compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a piperidinylsulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.

    Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group can be introduced by reacting the benzamide intermediate with piperidine and a sulfonyl chloride reagent under basic conditions.

    Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the benzamide intermediate using a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups, such as the chloro group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dechlorinated or reduced derivatives.

Scientific Research Applications

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide: shares structural similarities with other sulfonylbenzamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27ClN2O5S

Molecular Weight

467.0 g/mol

IUPAC Name

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C22H27ClN2O5S/c1-29-19-9-6-16(14-20(19)30-2)10-11-24-22(26)17-7-8-18(23)21(15-17)31(27,28)25-12-4-3-5-13-25/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,24,26)

InChI Key

CESKACTZXDAUDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3)OC

Origin of Product

United States

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